4-(Diphenylmethyl)-2,6-dimethylphenol
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Overview
Description
4-(Diphenylmethyl)-2,6-dimethylphenol is an organic compound characterized by its phenolic structure with two methyl groups and a diphenylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-2,6-dimethylphenol typically involves the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow methods. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of microreactors in continuous flow systems allows for safer and more efficient chemical transformations .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-(Diphenylmethyl)-2,6-dimethylphenol has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. Additionally, the diphenylmethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Similar in structure but lacks the phenolic hydroxyl group.
2,6-Dimethylphenol: Contains the phenolic hydroxyl group but lacks the diphenylmethyl group.
Benzhydrol: Contains the diphenylmethyl group but lacks the methyl groups on the benzene ring.
Uniqueness
4-(Diphenylmethyl)-2,6-dimethylphenol is unique due to the combination of its phenolic hydroxyl group, diphenylmethyl group, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
13391-79-2 |
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Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-benzhydryl-2,6-dimethylphenol |
InChI |
InChI=1S/C21H20O/c1-15-13-19(14-16(2)21(15)22)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20,22H,1-2H3 |
InChI Key |
LNDPLJHEZMCWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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